
7-Decanehydrazonoylquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Decanehydrazonoylquinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring fused with a decanehydrazonoyl group. The quinoline moiety is known for its wide range of biological activities, making this compound of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Decanehydrazonoylquinolin-8-ol typically involves the reaction of quinolin-8-ol with decanehydrazonoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Decanehydrazonoylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonoyl group is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
7-Decanehydrazonoylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as organic light-emitting diodes (OLEDs) and sensors
Mécanisme D'action
The mechanism of action of 7-Decanehydrazonoylquinolin-8-ol involves its interaction with specific molecular targets within cells. The compound is known to chelate metal ions, which can disrupt essential biological processes. For example, it can inhibit the activity of metalloenzymes by binding to their active sites. Additionally, the compound can interfere with DNA replication and repair processes, leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
5,7-Diiodoquinolin-8-ol: Known for its use as an antimicrobial agent.
8-Hydroxyquinoline: Widely used as a chelating agent and in the synthesis of various pharmaceuticals.
Quinoline N-oxide: Used in organic synthesis and as an intermediate in the production of other quinoline derivatives
Uniqueness: 7-Decanehydrazonoylquinolin-8-ol stands out due to its unique hydrazonoyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H27N3O |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
7-decanehydrazonoylquinolin-8-ol |
InChI |
InChI=1S/C19H27N3O/c1-2-3-4-5-6-7-8-11-17(22-20)16-13-12-15-10-9-14-21-18(15)19(16)23/h9-10,12-14,23H,2-8,11,20H2,1H3/b22-17+ |
Clé InChI |
WBHRECSKSULLIM-OQKWZONESA-N |
SMILES isomérique |
CCCCCCCCC/C(=N\N)/C1=C(C2=C(C=CC=N2)C=C1)O |
SMILES canonique |
CCCCCCCCCC(=NN)C1=C(C2=C(C=CC=N2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)

methanol](/img/structure/B14403783.png)
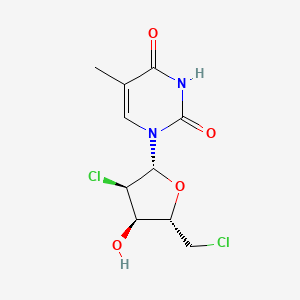

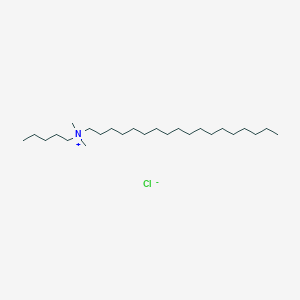


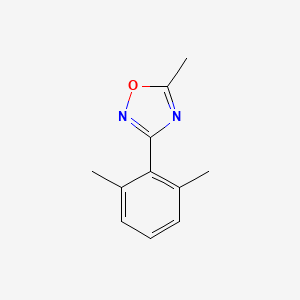
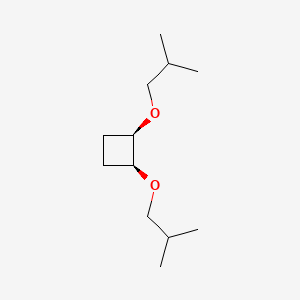
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
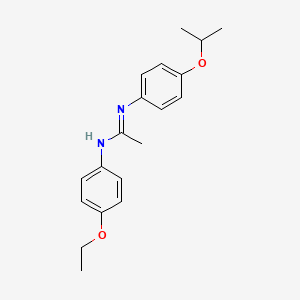
![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
